(R)-Aminoglutethimide

Description

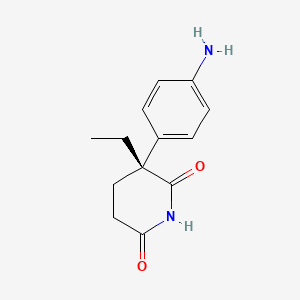

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9/h3-6H,2,7-8,14H2,1H3,(H,15,16,17)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBVIMPUHSLWNV-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(CCC(=O)NC1=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318980 | |

| Record name | (R)-Aminoglutethimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55511-44-9 | |

| Record name | (R)-Aminoglutethimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55511-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoglutethimide, d- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055511449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Aminoglutethimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-(+)-Aminoglutethimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOGLUTETHIMIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUC985IS6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Stereospecific Mechanism of (R)-Aminoglutethimide: A Technical Guide to its Inhibition of Steroidogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Aminoglutethimide, the dextrorotatory enantiomer of the racemic drug aminoglutethimide, is a potent inhibitor of key enzymes in the steroidogenesis pathway. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound, with a focus on its stereospecific interactions with its primary targets: aromatase (CYP19A1) and the cholesterol side-chain cleavage enzyme (P450scc, CYP11A1). By elucidating the structure-activity relationships, enzyme kinetics, and downstream effects on the steroid hormone profile, this document serves as a comprehensive resource for researchers in pharmacology, endocrinology, and drug development. Detailed experimental protocols for assessing the inhibitory activity of this compound are also provided to facilitate further investigation into this and other related compounds.

Introduction: The Significance of Stereochemistry in Aminoglutethimide's Action

Aminoglutethimide (AG) is a non-steroidal pharmaceutical agent initially developed as an anticonvulsant. Its potent ability to inhibit adrenal steroidogenesis was discovered serendipitously, leading to its repurposing for the treatment of hormone-sensitive conditions such as Cushing's syndrome and metastatic breast cancer.[1][2] AG exists as a racemic mixture of two enantiomers, (R)- and (S)-aminoglutethimide. It is the (R)-enantiomer, also referred to as the dextrorotatory or d-enantiomer, that is primarily responsible for the drug's potent inhibitory effects on steroid hormone biosynthesis.[3] This guide will focus specifically on the mechanism of action of this more active enantiomer.

The therapeutic efficacy of this compound stems from its ability to block the production of steroid hormones, including glucocorticoids, mineralocorticoids, and, most notably for its application in oncology, estrogens.[4] This is achieved through the inhibition of critical cytochrome P450 enzymes involved in the steroidogenesis cascade.

Molecular Mechanism of Action: A Tale of Two Enzymes

The primary mechanism of action of this compound is the competitive inhibition of two key cytochrome P450 enzymes: the cholesterol side-chain cleavage enzyme (P450scc) and aromatase.[3][4]

Inhibition of Cholesterol Side-Chain Cleavage Enzyme (P450scc, CYP11A1)

P450scc is the rate-limiting enzyme in the entire steroidogenesis pathway, catalyzing the conversion of cholesterol to pregnenolone in the mitochondria of steroidogenic tissues.[5] This initial step is the committed step for the synthesis of all steroid hormones. By inhibiting P450scc, this compound effectively shuts down the production of all downstream steroids.[4]

The inhibitory action of aminoglutethimide on P450 enzymes involves the interaction of the molecule's amino group with the central heme iron of the cytochrome.[3] This interaction prevents the reduction of the cytochrome, a necessary step for the oxygenation of the substrate.[3]

-

Stereospecificity: The (R)-enantiomer of aminoglutethimide is a more potent inhibitor of P450scc than the (S)-enantiomer. The apparent inhibitory constant (Ki) of this compound for the cholesterol side-chain cleavage system is approximately 2.5 times lower than that of the (S)-enantiomer.[3]

Inhibition of Aromatase (CYP19A1)

Aromatase is the enzyme responsible for the final step in estrogen biosynthesis, converting androgens (androstenedione and testosterone) into estrogens (estrone and estradiol, respectively).[4] In postmenopausal women, where the ovaries have ceased to be the primary source of estrogen, the peripheral conversion of adrenal androgens by aromatase in adipose tissue is the main source of circulating estrogens. Inhibition of aromatase is therefore a key strategy in the treatment of estrogen receptor-positive breast cancer.[4]

This compound is a potent competitive inhibitor of aromatase.[6] Similar to its action on P450scc, the inhibitory mechanism involves the interaction with the cytochrome P450 heme group.

-

Stereospecificity: The stereoselectivity of aminoglutethimide is even more pronounced in its inhibition of aromatase. The (R)-enantiomer is approximately 40 times more potent than the (S)-enantiomer in inhibiting aromatase.[3]

The following diagram illustrates the points of inhibition of this compound in the steroidogenesis pathway.

Figure 1. Inhibition of Steroidogenesis by this compound.

Quantitative Analysis of Inhibitory Potency

The superior efficacy of the (R)-enantiomer is evident from its lower inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against both target enzymes.

| Compound | Target Enzyme | Ki | IC50 | Reference |

| This compound | Aromatase (CYP19A1) | ~40x more potent than (S)-enantiomer | - | [3] |

| Racemic Aminoglutethimide | Aromatase (CYP19A1) | 0.7 µM | 5-7 µM | [6] |

| This compound | P450scc (CYP11A1) | ~2.5x more potent than (S)-enantiomer | - | [3] |

| Racemic Aminoglutethimide | P450scc (CYP11A1) | - | 40 µM | [6] |

Downstream Effects on the Steroid Hormone Profile

The dual inhibition of P450scc and aromatase by this compound leads to significant alterations in the circulating levels of steroid hormones.

-

Decreased Estrogens: The most clinically relevant effect in the context of breast cancer is the profound reduction in estrogen levels (estrone and estradiol).[7]

-

Decreased Cortisol and Aldosterone: Inhibition of P450scc leads to a decrease in the production of all downstream corticosteroids, including cortisol and aldosterone.[4] In a clinical setting, this necessitates glucocorticoid replacement therapy to prevent adrenal insufficiency.[2]

-

Complex Effects on Androgens: While the overall production of steroids is diminished, the blockade of aromatase can lead to a relative accumulation of androgens. However, the simultaneous inhibition of P450scc, which is upstream of androgen synthesis, results in a net decrease in adrenal androgen precursors.[7]

-

ACTH Feedback Loop: The reduction in cortisol levels can trigger a compensatory increase in adrenocorticotropic hormone (ACTH) from the pituitary gland.[7] This can partially overcome the adrenal blockade, a phenomenon that underscores the importance of concurrent glucocorticoid administration.

Experimental Protocols for Mechanistic Studies

To facilitate further research into the inhibitory properties of this compound and other novel compounds, this section provides detailed methodologies for key in vitro assays.

In Vitro Aromatase Inhibition Assay (Tritiated Water Release Method)

This radiometric assay is a widely used method to determine aromatase activity by measuring the release of tritiated water ([³H]₂O) from a stereospecifically tritiated androgen substrate.[8]

Principle: Aromatase catalyzes the removal of the 1β- and 2β-hydrogens from androgens during the aromatization process. By using [1β-³H]-androstenedione as a substrate, the released ³H is incorporated into water, and the amount of [³H]₂O formed is directly proportional to the aromatase activity.

Figure 2. Workflow for the Radiometric Aromatase Inhibition Assay.

Step-by-Step Methodology:

-

Preparation of Human Placental Microsomes: Obtain human term placenta and prepare microsomes through differential centrifugation as described by established protocols.

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).

-

NADPH-Generating System: Prepare a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a continuous supply of NADPH, a required cofactor for aromatase.

-

Substrate Preparation: Prepare a working solution of [1β-³H]-androstenedione in the assay buffer.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is minimal and consistent across all samples.

-

Incubation: In a microcentrifuge tube, combine the assay buffer, NADPH-generating system, microsomal protein, and the desired concentration of this compound or vehicle control. Pre-incubate at 37°C for 5 minutes.

-

Initiate Reaction: Add the [1β-³H]-androstenedione substrate to initiate the reaction. Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Terminate Reaction: Stop the reaction by adding an organic solvent such as chloroform.

-

Separation of Tritiated Water: Add a charcoal-dextran slurry to adsorb the unreacted substrate and steroid products. Centrifuge to pellet the charcoal.

-

Liquid Scintillation Counting: Transfer an aliquot of the aqueous supernatant (containing the [³H]₂O) to a scintillation vial with a suitable scintillation cocktail and measure the radioactivity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Cholesterol Side-Chain Cleavage (P450scc) Assay

This assay measures the conversion of radiolabeled cholesterol to pregnenolone by mitochondrial preparations.

Principle: Using [¹⁴C]- or [³H]-cholesterol as a substrate, the product, radiolabeled pregnenolone, is separated from the substrate and quantified to determine the enzyme activity.

Step-by-Step Methodology:

-

Preparation of Mitochondria: Isolate mitochondria from a suitable steroidogenic tissue, such as bovine adrenal cortex or human placenta, using differential centrifugation.

-

Assay Buffer: Prepare an appropriate incubation buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl₂).

-

Substrate Preparation: Prepare a solution of radiolabeled cholesterol (e.g., [4-¹⁴C]-cholesterol) solubilized with a suitable detergent or cyclodextrin.

-

Inhibitor Preparation: Prepare serial dilutions of this compound as described for the aromatase assay.

-

Incubation: In a reaction vessel, combine the mitochondrial preparation, assay buffer, an NADPH-generating system, and the desired concentration of this compound or vehicle control. Pre-incubate at 37°C.

-

Initiate Reaction: Add the radiolabeled cholesterol substrate to start the reaction. Incubate at 37°C with shaking for a defined period.

-

Terminate Reaction and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Extract the steroids into the organic phase.

-

Chromatographic Separation: Separate pregnenolone from cholesterol using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Scrape the corresponding spots from the TLC plate or collect the HPLC fractions and quantify the radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for this compound.

Conclusion

This compound exerts its potent anti-steroidogenic effects through the stereospecific and competitive inhibition of two crucial cytochrome P450 enzymes: cholesterol side-chain cleavage enzyme and aromatase. Its significantly higher potency compared to its (S)-enantiomer highlights the importance of stereochemistry in drug design and development. The detailed understanding of its mechanism of action, coupled with robust experimental protocols, provides a solid foundation for the continued investigation of this and other inhibitors of steroidogenesis for therapeutic applications. This guide serves as a technical resource to aid researchers in their efforts to further unravel the complexities of steroid hormone regulation and to develop novel therapeutic strategies for hormone-dependent diseases.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Aminoglutethimide? Retrieved from [Link]

-

Wikipedia. (n.d.). Aminoglutethimide. Retrieved from [Link]

-

Wikipedia. (n.d.). Cholesterol side-chain cleavage enzyme. Retrieved from [Link]

- Numazawa, M., et al. (1989). Selective aromatase inhibition by pyridoglutethimide, an analogue of aminoglutethimide. Journal of Enzyme Inhibition, 3(2), 161-169.

- Togashi, Y., et al. (2017). Aminoglutethimide-induced lysosomal changes in adrenal gland in mice.

- Santen, R. J., & Lipton, A. (1981). Aminoglutethimide: review of pharmacology and clinical use. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 1(2), 95-120.

- Honma, S., et al. (1979). Long-term effects of aminoglutethimide on steroid metabolism in congenital adrenal hyperplasia. The Journal of Clinical Endocrinology & Metabolism, 49(6), 889-894.

- Salhanick, H. A. (1982). Basic studies on aminoglutethimide. Cancer Research, 42(8 Supplement), 3315s-3321s.

- Vermeulen, A., et al. (1982). Effects of aminoglutethimide on adrenal steroid secretion. Clinical Endocrinology, 16(3), 239-249.

- Kreig, M., et al. (1979). A new aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta. Journal of Steroid Biochemistry, 11(1, Part C), 635-639.

Sources

- 1. Aminoglutethimide - Wikipedia [en.wikipedia.org]

- 2. Aminoglutethimide: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Basic studies on aminoglutethimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Aminoglutethimide? [synapse.patsnap.com]

- 5. Cholesterol side-chain cleavage enzyme - Wikipedia [en.wikipedia.org]

- 6. Selective aromatase inhibition by pyridoglutethimide, an analogue of aminoglutethimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of aminoglutethimide on adrenal steroid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Aminoglutethimide: An In-depth Technical Guide to its Biochemical Properties

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(R)-Aminoglutethimide, the dextrorotatory enantiomer of the racemic drug aminoglutethimide, is a potent inhibitor of steroid biosynthesis. This guide provides a comprehensive technical overview of its biochemical properties, with a focus on its mechanism of action, stereoselective enzyme inhibition, and metabolic pathways. By delving into the causal relationships that govern its pharmacological effects, this document aims to provide researchers and drug development professionals with a robust understanding of this compound's therapeutic potential and experimental considerations. All assertions are grounded in authoritative scientific literature to ensure the highest degree of accuracy and trustworthiness.

Introduction: The Critical Role of Stereochemistry in Steroidogenesis Inhibition

Aminoglutethimide was initially developed as an anticonvulsant but was repurposed after its profound inhibitory effects on adrenal steroid synthesis were discovered. The racemic mixture of aminoglutethimide acts as a non-selective inhibitor of several cytochrome P-450 enzymes, leading to a broad suppression of steroid hormone production. This action, often termed a "medical adrenalectomy," has been applied in the treatment of hormone-dependent conditions such as Cushing's syndrome and certain types of breast cancer.[1][2]

A pivotal aspect of aminoglutethimide's biochemistry is the distinct pharmacological profiles of its two enantiomers. The (R)-enantiomer is a significantly more potent inhibitor of aromatase (CYP19A1), the enzyme that catalyzes the final, rate-limiting step in estrogen biosynthesis.[3][4] Conversely, the (S)-enantiomer is a more potent inhibitor of the cholesterol side-chain cleavage enzyme (P450scc; CYP11A1), which initiates the entire steroidogenic cascade.[1][4] This guide will concentrate on the biochemical characteristics of the (R)-enantiomer, which offers a more targeted approach to aromatase inhibition.

Mechanism of Action: A Dual-Pronged Approach to Enzyme Inhibition

The principal biochemical function of this compound is the competitive inhibition of key enzymes in the steroidogenic pathway.[4] This inhibitory action stems from its structural resemblance to the natural substrates of these enzymes.

Potent Inhibition of Aromatase (CYP19A1)

This compound acts as a competitive inhibitor of aromatase, binding to the enzyme's active site and preventing the access of its natural substrates, androstenedione and testosterone.[1][5] The primary amino group on the phenyl ring of this compound is crucial for this interaction, as it is believed to coordinate with the heme iron atom within the cytochrome P-450 active site, thereby blocking its catalytic function.[6]

Caption: Mechanism of Aromatase Inhibition by this compound

Broader Cytochrome P-450 Inhibition

While this compound is a potent aromatase inhibitor, it also affects other cytochrome P-450 enzymes involved in steroid synthesis, although to a lesser degree than its (S)-counterpart.[4] These include:

-

Cholesterol Side-Chain Cleavage Enzyme (CYP11A1): Inhibition of this enzyme reduces the conversion of cholesterol to pregnenolone, the precursor for all steroid hormones.[1][2][5]

-

21-Hydroxylase (CYP21A2): This enzyme is involved in the synthesis of glucocorticoids and mineralocorticoids.[7]

-

11β-Hydroxylase (CYP11B1): This enzyme is critical for cortisol production.[7]

This broader inhibitory profile necessitates careful clinical monitoring to prevent excessive adrenal suppression.

The Decisive Role of Stereoselectivity

The significant difference in inhibitory potency between the (R)- and (S)-enantiomers of aminoglutethimide highlights the critical importance of stereochemistry in drug-target interactions. The dextrorotatory enantiomer, this compound, is substantially more potent in inhibiting aromatase than the levorotatory (S)-enantiomer.[3][4]

| Enzyme Target | This compound | (S)-Aminoglutethimide | Potency Ratio (R/S) | References |

| Aromatase (CYP19A1) | More Potent | Less Potent | ~38x | [3] |

| Cholesterol Side-Chain Cleavage (CYP11A1) | Less Potent | More Potent | ~0.4x | [4] |

This stereoselectivity is a key factor in the development of targeted therapies, as the use of a single, more active enantiomer can enhance therapeutic efficacy while potentially reducing off-target side effects.

Pharmacokinetics and Metabolism

This compound is rapidly and completely absorbed following oral administration.[8] It has a biological half-life of approximately 12.5 hours.[7][8] A significant portion of the drug is excreted unchanged in the urine, while the remainder undergoes metabolism, primarily in the liver.[7][8] The main metabolic pathway is N-acetylation, which produces a less pharmacologically active metabolite.[8]

Caption: Pharmacokinetic Profile of this compound

Experimental Protocols: A Framework for In Vitro Analysis

To facilitate further research into this compound and other potential aromatase inhibitors, this section outlines a standard in vitro assay for determining inhibitory activity.

Aromatase Inhibition Assay

Principle: This assay quantifies aromatase activity by measuring the conversion of a substrate, such as testosterone or androstenedione, into its corresponding estrogen product.[9] A common method is the radiometric assay, which uses a tritiated substrate and measures the release of tritiated water as a proxy for enzyme activity.[9] Alternatively, fluorometric assays offer a high-throughput screening-compatible method.[10]

Materials:

-

Human recombinant aromatase (CYP19A1) or human placental microsomes[9][11]

-

Aromatase substrate (e.g., testosterone, androstenedione, or a fluorogenic substrate)[9]

-

NADPH (cofactor)

-

This compound (or other test compounds)

-

A known aromatase inhibitor as a positive control (e.g., letrozole, anastrozole)

-

Assay buffer

-

Detection reagents (specific to the chosen assay method, e.g., scintillation fluid for radiometric assays, or a fluorescence plate reader for fluorometric assays)

Procedure (General Steps):

-

Preparation: Prepare serial dilutions of this compound and control compounds.

-

Reaction Setup: In a suitable microplate, combine the assay buffer, aromatase enzyme, and NADPH.

-

Inhibitor Addition: Add the test compounds or vehicle control to the appropriate wells.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Incubation: Incubate the reaction mixture at a controlled temperature (typically 37°C) for a predetermined time.

-

Reaction Termination: Stop the reaction using a suitable method (e.g., adding a strong acid or organic solvent).

-

Detection: Quantify the product formation using the appropriate detection method.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Self-Validation and Trustworthiness:

-

Positive and Negative Controls: The inclusion of a known inhibitor and a vehicle control is essential to validate the assay's performance.

-

Enzyme Activity: The baseline aromatase activity should meet a minimum acceptable level.[11]

-

Reproducibility: The assay should be performed in replicate to ensure the reliability of the results.

Conclusion and Future Perspectives

This compound serves as a paradigm for the importance of stereochemistry in drug design and action. Its potent and selective inhibition of aromatase has provided a valuable tool for the treatment of hormone-dependent diseases. A thorough understanding of its biochemical properties, including its mechanism of action, stereoselectivity, and pharmacokinetics, is crucial for its effective and safe application. Future research endeavors may focus on leveraging this knowledge to develop next-generation aromatase inhibitors with even greater selectivity and improved pharmacokinetic profiles, thereby enhancing therapeutic outcomes for patients.

References

- Patsnap Synapse. (2024, June 14). What is Aminoglutethimide used for?

- Patsnap Synapse. (2024, July 17). What is the mechanism of Aminoglutethimide?

- Santen, R. J., & Misbin, R. I. (1981). Aminoglutethimide: review of pharmacology and clinical use. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 1(2), 95-120.

- Wikipedia. (n.d.). Aminoglutethimide.

- Aboul-Enein, H. Y. (1988). Synthesis and aromatase inhibiting activity of aminoglutethimide analogs. Drug design and delivery, 2(3), 221-226.

- Graves, P. E., & Salhanick, H. A. (1979). Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide. Endocrinology, 105(1), 52-57.

- RxList. (n.d.). Cytadren (Aminoglutethimide): Side Effects, Uses, Dosage, Interactions, Warnings.

- Santen, R. J., Lipton, A., & Kendall, J. (1974). Successful medical adrenalectomy with aminoglutethimide. Role of altered drug metabolism. JAMA, 230(12), 1661-1665.

- Lønning, P. E. (1990). Mechanisms of action of aminoglutethimide as endocrine therapy of breast cancer. Journal of steroid biochemistry, 37(3), 365-373.

- Thompson, T. A., Vermeulen, J. D., Wagner, W. E., & Le Sher, A. R. (1981). Aminoglutethimide bioavailability, pharmacokinetics, and binding to blood constituents. Journal of pharmaceutical sciences, 70(9), 1040-1043.

- U.S. Environmental Protection Agency. (2002, June 7). Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recomb.

- U.S. Environmental Protection Agency. (2011, July). Aromatase Assay (Human Recombinant) OCSPP Guideline 890.1200 Standard Evaluation Procedure (SEP).

- Abcam. (n.d.). Aromatase (CYP19A) Inhibitor Screening Kit (Fluorometric) (AB284522).

- Zhang, X., Zhou, L., Wu, Y., Su, L., & He, J. (2014). Discovery of novel aromatase inhibitors using a homogeneous time-resolved fluorescence assay. Acta pharmacologica Sinica, 35(8), 1094-1102.

Sources

- 1. What is Aminoglutethimide used for? [synapse.patsnap.com]

- 2. Aminoglutethimide: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Basic studies on aminoglutethimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Aminoglutethimide? [synapse.patsnap.com]

- 6. Synthesis and aromatase inhibiting activity of aminoglutethimide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aminoglutethimide - Wikipedia [en.wikipedia.org]

- 8. Cytadren (Aminoglutethimide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 9. epa.gov [epa.gov]

- 10. Discovery of novel aromatase inhibitors using a homogeneous time-resolved fluorescence assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

(R)-Aminoglutethimide: Enantioselective Mechanisms in Steroidogenesis Inhibition

This guide provides an in-depth technical analysis of (R)-aminoglutethimide, focusing on its enantioselective inhibition of steroidogenic cytochrome P450 enzymes.[1] It is designed for researchers in pharmacology and endocrinology, adhering to strict scientific rigor and autonomy in structure.[1]

Technical Whitepaper | Version 1.0 [1]

Executive Summary

Aminoglutethimide (AG) is a classic inhibitor of steroidogenesis, historically utilized for "medical adrenalectomy" in Cushing’s syndrome and as a first-generation aromatase inhibitor in breast cancer.[1] While clinically administered as a racemate, the pharmacological activity is highly enantioselective.[1] The (R)-(+)-enantiomer is the eutomer, exhibiting significantly higher affinity for the heme iron of cytochrome P450 enzymes compared to the (S)-(-)-enantiomer.[1]

This guide dissects the molecular mechanisms of this compound, specifically its dual-action blockade of CYP11A1 (P450scc) and CYP19A1 (Aromatase) .[1] It provides validated experimental protocols for assessing this inhibition in H295R adrenocortical cells, establishing a self-validating system for drug development professionals.[1]

Mechanistic Profiling: The Chirality of Inhibition[1]

Structural Basis of Interaction

Aminoglutethimide contains a chiral carbon at the 3-position of the piperidine-2,6-dione ring.[1] The inhibition mechanism is Type II competitive inhibition , where the exocyclic amino nitrogen atom coordinates directly with the ferric ion (

-

(R)-(+)-Aminoglutethimide: The spatial configuration of the (R)-isomer allows the 4-aminophenyl group to align optimally with the hydrophobic pocket of the P450 active site while the amino group binds the heme iron.[1]

-

(S)-(-)-Aminoglutethimide: The (S)-isomer faces steric hindrance within the active site, resulting in significantly lower binding affinity.[1]

Differential Potency: CYP19A1 vs. CYP11A1

The (R)-enantiomer is the potent inhibitor for both primary targets, but the selectivity window differs drastically.[1]

| Target Enzyme | Function | (R)-AG Potency Relative to (S)-AG | Mechanism |

| CYP19A1 (Aromatase) | Converts Androgens | ~38-40x More Potent | High-affinity competitive inhibition.[1] At low concentrations (approx. 1 µM), (R)-AG acts as a selective aromatase inhibitor.[1] |

| CYP11A1 (P450scc) | Converts Cholesterol | ~2.5x More Potent | Moderate-affinity inhibition.[1] Requires higher concentrations (approx. 10-50 µM) to achieve significant blockade, leading to "medical adrenalectomy."[1] |

Key Insight: The therapeutic index of aminoglutethimide is compromised in the racemate because the (S)-isomer contributes to CNS toxicity (lethargy, ataxia) without contributing significantly to aromatase inhibition.[1] Pure (R)-AG allows for aromatase suppression at doses that spare the adrenal glucocorticoid pathway, although historically, cost barriers prevented the commercialization of the pure isomer.[1]

Visualization of the Blockade

The following diagram illustrates the steroidogenic pathway and the specific checkpoints where (R)-AG exerts its inhibitory pressure.[1] Note the dose-dependent "leakage" at CYP11A1 compared to the tight blockade at CYP19A1.[1]

Caption: (R)-AG inhibits CYP19A1 at low concentrations (bottom), but requires high concentrations to inhibit CYP11A1 (top), shutting down cortisol synthesis.[1]

Experimental Framework: H295R Steroidogenesis Assay

To rigorously evaluate the efficacy of this compound, the H295R Adrenocortical Carcinoma cell line is the gold standard (OECD Test Guideline 456).[1] This system expresses all key steroidogenic enzymes, allowing simultaneous assessment of SCC and Aromatase inhibition.[1]

Protocol Design & Causality

-

Why H295R? Unlike placental microsomes (which only test aromatase), H295R cells allow you to detect if your "aromatase inhibitor" inadvertently shuts down cortisol production (CYP11A1/CYP11B1 cross-reactivity).[1]

-

Why Forskolin? Forskolin stimulates adenylate cyclase, mimicking ACTH stimulation.[1] This ensures the steroidogenic machinery is active, providing a robust dynamic range for inhibition detection.[1]

Step-by-Step Methodology

Phase 1: Cell Acclimation

-

Seeding: Plate H295R cells in 24-well plates at a density of

cells/mL in supplemented DMEM/F12 medium. -

Incubation: Incubate for 24 hours at 37°C, 5%

to allow attachment and metabolic recovery.

Phase 2: Exposure (The Challenge)

-

Preparation of (R)-AG: Dissolve this compound in DMSO. Prepare serial dilutions (e.g., 0.1, 1.0, 10, 100 µM). Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.[1]

-

Treatment: Remove old medium.[1] Add fresh medium containing:

-

Duration: Incubate for 48 hours.

Phase 3: Extraction & Quantification

-

Supernatant Collection: Collect culture medium. Store at -80°C if not analyzing immediately.

-

Viability Check: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure reduced steroid levels are due to enzyme inhibition, not cell death.[1]

-

LC-MS/MS Analysis: Quantify Pregnenolone (marker of CYP11A1 activity) and Estradiol (marker of CYP19A1 activity).[1]

-

Note: RIA (Radioimmunoassay) can be used, but LC-MS/MS is preferred for specificity, distinguishing between structurally similar steroid intermediates.[1]

-

Workflow Visualization

Caption: Validated workflow for assessing enantioselective inhibition in H295R cells (OECD 456 adapted).

Data Interpretation & Reference Values

When analyzing data from the H295R assay, the following profile confirms the activity of this compound:

| Parameter | Expected Outcome for (R)-AG | Interpretation |

| Estradiol (E2) Levels | Sharp Decrease (IC50 ~1-2 µM) | Indicates potent CYP19A1 inhibition.[1] This should occur at lower concentrations than pregnenolone reduction.[1] |

| Pregnenolone Levels | Moderate Decrease (IC50 ~30-50 µM) | Indicates CYP11A1 inhibition.[1] If this drops significantly at low doses, the compound lacks aromatase selectivity.[1] |

| Cell Viability | >80% | Essential to confirm that the reduction in hormone output is not due to cytotoxicity.[1] |

Critical Analysis: If you observe a drop in Estradiol but stable Pregnenolone and Cortisol at 10 µM, you have achieved selective aromatase inhibition.[1] If all steroids drop, you have achieved "medical adrenalectomy" (non-selective P450 inhibition).[1]

References

-

Graves, P. E., et al. (1979). "Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide."[1] Endocrinology, 105(1), 52-57.[1]

-

Uzuka, H., et al. (2017). "Histopathological changes induced by 5-day administration of AG (aminoglutethimide) in mice."[1] Experimental and Toxicologic Pathology, 69(7), 424-429.[1]

-

OECD. (2011). "Test No. 456: H295R Steroidogenesis Assay."[1][2][3] OECD Guidelines for the Testing of Chemicals, Section 4.[1]

-

Hecker, M., et al. (2011). "H295R Steroidogenesis Assay: Performance in Two Independent Laboratories."[1] Toxicological Sciences, 120(1), 4-16.[1]

-

Santen, R. J., et al. (1981). "Aminoglutethimide as treatment for metastatic breast cancer."[1] Annals of Internal Medicine, 96, 94-101.[1]

Sources

Technical Guide: (R)-Aminoglutethimide Chiral Separation Methods

This guide details the technical methodologies for the chiral separation of (R)-Aminoglutethimide, focusing on the isolation and quantification of the (R)-enantiomer, which is pharmacologically distinct from its (S)-counterpart.

Executive Summary & Pharmacological Context

Aminoglutethimide (AG) is a non-steroidal aromatase inhibitor used in the treatment of Cushing’s syndrome and metastatic breast cancer.[1][2] It exists as a racemate, but its pharmacological profile is stereospecific:[3][4]

-

This compound: The potent inhibitor of the desmolase enzyme (P450scc) and aromatase. It is the eutomer for the primary therapeutic effect but is excreted largely unchanged.

-

(S)-Aminoglutethimide: Less potent against aromatase and undergoes extensive N-acetylation in the liver.[3]

Separating these enantiomers is critical for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), as the (R)-enantiomer drives efficacy while the (S)-enantiomer complicates metabolic analysis.[3]

Primary Separation Methodology: Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using polysaccharide-based Chiral Stationary Phases (CSPs) is the industry "gold standard" for AG separation due to its robustness and scalability.[3]

Stationary Phase Selection

The most effective CSP for Aminoglutethimide is Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD).[3][5]

-

Mechanism: The carbamate linkages in the cellulose backbone provide hydrogen bonding sites (C=O and N-H), while the phenyl rings offer

-

Validated HPLC Protocol

Objective: Baseline resolution (

| Parameter | Specification | Rationale |

| Column | Chiralcel OD-H (250 × 4.6 mm, 5 µm) | High surface area and proven selectivity for glutarimide derivatives.[3] |

| Mobile Phase | n-Hexane : Ethanol (90:10 v/v) | Normal phase mode maximizes H-bonding interactions.[3] Ethanol is the preferred modifier over IPA for sharper peaks. |

| Flow Rate | 1.0 mL/min | Optimal Van Deemter efficiency for 5 µm particles.[3] |

| Temperature | 25°C | Lower temperatures generally increase separation factors ( |

| Detection | UV @ 254 nm | Matches the absorption maximum of the aminophenyl chromophore. |

| Elution Order | (S)-AG typically elutes first; (R)-AG elutes second.[3] | Note: Elution order must be confirmed with pure standards as column aging can shift retention. |

Troubleshooting HPLC Separation

-

Broad Peaks: Add 0.1% Diethylamine (DEA) to the mobile phase. The basic amino group on AG can interact with residual silanols on the silica support; DEA suppresses this non-specific interaction.

-

Loss of Resolution: Check for water contamination in the n-Hexane. Polysaccharide columns are sensitive to moisture in normal phase mode.[3]

High-Efficiency Alternative: Capillary Electrophoresis (CE)

Capillary Electrophoresis is preferred for biological samples (urine/plasma) due to low sample volume requirements and high theoretical plate counts.[3]

Chiral Selector Logic

Cyclodextrins (CDs) are used as pseudo-stationary phases.[3]

- -Cyclodextrin (Native): Provides baseline separation but often requires long migration times.[3]

-

Methylated-

-CD (M-

Validated CE Protocol

Objective: Rapid analysis of enantiomeric excess in plasma.

| Parameter | Specification | Rationale |

| Capillary | Fused Silica (50 cm effective length, 50 µm ID) | Narrow ID dissipates Joule heating efficiently.[3] |

| Background Electrolyte (BGE) | 50 mM Phosphate Buffer, pH 3.0 | Acidic pH ensures AG is fully protonated ( |

| Chiral Selector | 30 mM Methyl- | Forms inclusion complexes.[3][6] The difference in stability constants ( |

| Voltage | +20 kV | High field strength for fast migration; current should be monitored to prevent heating.[3] |

| Injection | Hydrodynamic (50 mbar for 5 s) | Ensures quantitative precision (avoids electrokinetic injection bias).[3] |

Separation Mechanism Visualization

The following diagram illustrates the "Three-Point Interaction" model required for chiral recognition on a polysaccharide CSP (HPLC) and the inclusion complexation mechanism in CE.

Caption: Mechanistic comparison of HPLC (chiral stationary phase interactions) vs. CE (inclusion complex stability differences).

Preparative Considerations (SFC)

For purifying grams of (R)-AG for clinical trials, Supercritical Fluid Chromatography (SFC) is superior to HPLC due to lower solvent viscosity and higher diffusivity.[3]

-

Column: Chiralcel OD (Semi-prep dimensions, e.g., 250 × 20 mm).[3]

-

Mobile Phase:

(85%) / Methanol (15%).[3] -

Throughput: SFC allows for 3-4x higher flow rates than HPLC with similar resolution, significantly reducing the purification cycle time.[3]

References

-

Aboul-Enein, H. Y., & Ali, I. (2000).[3] Direct enantiomeric high performance liquid chromatographic separation of aminoglutethimide and its major metabolite on a series of Chiralcel OD and Chiralcel OJ columns. Journal of Pharmaceutical and Biomedical Analysis. Link

-

Castro-Puyana, M., et al. (2013).[3] Separation of aminoglutethimide enantiomers by capillary electrophoresis using methylated-β-cyclodextrin. Journal of Chromatography A. Link

-

Smith, R. J. (2005).[3] Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. Endocrine Research. Link

-

Toribio, L., et al. (2020).[3][8] Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases. Molecules. Link

-

Tang, Y., et al. (2025).[3] Enantioseparation of aminoglutethimide... by HPLC or SFC on mono-2 and mono-6-O-pentenyl-beta-cyclodextrin-based chiral stationary phases. ResearchGate. Link

Sources

- 1. medkoo.com [medkoo.com]

- 2. Aminoglutethimide: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aminoglutethimide - Wikipedia [en.wikipedia.org]

- 4. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of aminoglutethimide enantiomers in pharmaceutical formulations by capillary electrophoresis using methylated-beta-cyclodextrin as a chiral selector and computational calculation for their respective inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bio-rad.com [bio-rad.com]

- 8. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: (R)-Aminoglutethimide in Preclinical Animal Models

Target Specificity, Formulation Strategies, and Experimental Protocols

Abstract

(R)-Aminoglutethimide ((R)-AG) represents the pharmacologically active enantiomer of the historical drug Aminoglutethimide responsible for potent aromatase (CYP19A1) inhibition. While the racemate was historically used for Cushing’s syndrome due to the adrenal-suppressive effects of the (S)-enantiomer (via CYP11A1/P450scc inhibition), (R)-AG allows for selective interrogation of estrogen biosynthesis with significantly reduced adrenal toxicity. This guide details the protocols for utilizing (R)-AG in rodent models, emphasizing the critical handling of metabolic auto-induction and enantioselective pharmacodynamics.

Part 1: Pharmacological Profile & Enantioselectivity

Mechanism of Action

The utility of (R)-AG lies in its selectivity. The racemic mixture acts as a "blunt hammer," blocking steroidogenesis at the very first step (Cholesterol → Pregnenolone) via the (S)-enantiomer. The (R)-enantiomer, however, is approximately 30-fold more potent against Aromatase (CYP19A1) than the (S)-enantiomer, while possessing significantly less activity against the Cholesterol Side-Chain Cleavage enzyme (CYP11A1).

Experimental Implication: Use (R)-AG when the objective is to study the effects of estrogen deprivation (e.g., ER+ breast cancer, synaptic plasticity) without inducing a state of total adrenal insufficiency (Addisonian crisis) that confounds data with severe stress responses.

Pathway Visualization

The following diagram illustrates the distinct blockade points of the enantiomers.

Figure 1: Steroidogenic pathway highlighting the differential inhibition sites of Aminoglutethimide enantiomers. (R)-AG selectively targets the final aromatization step.

Part 2: Pre-clinical Formulation & Pharmacokinetics

The "Metabolic Accelerator" Trap

A critical failure point in rodent studies with Aminoglutethimide is metabolic auto-induction . AG induces hepatic CYP enzymes (specifically CYP2B and CYP3A subfamilies) that accelerate its own metabolism.

-

Consequence: A dose that is effective on Day 1 may be sub-therapeutic by Day 7.

-

Solution: Protocols must utilize b.i.d. (twice daily) dosing or osmotic pumps to maintain steady-state plasma levels.

Vehicle Formulation

(R)-AG is lipophilic. Poor solubility leads to erratic absorption.

| Component | Concentration | Function | Notes |

| This compound | 10–50 mg/mL | Active Agent | Ensure >98% enantiomeric purity. |

| Methylcellulose (400 cP) | 0.5% (w/v) | Suspending Agent | Standard vehicle for oral gavage. |

| Tween 80 | 0.1% - 0.5% (v/v) | Surfactant | Prevents clumping; improves homogeneity. |

| Water | q.s. | Diluent | Use sterile water for injection. |

Preparation Protocol:

-

Weigh (R)-AG powder.

-

Levigate with Tween 80 until a smooth paste forms.

-

Slowly add 0.5% Methylcellulose solution while vortexing.

-

Sonicate for 10–15 minutes to ensure uniform suspension.

-

Storage: Prepare fresh every 2–3 days; store at 4°C protected from light.

Part 3: Protocol A - Oncology (MCF-7 Xenograft)

Objective: Evaluate tumor regression in estrogen-dependent breast cancer models.

Experimental Design

-

Model: Ovariectomized (OVX) BALB/c nude mice.

-

Tumor Induction: MCF-7 cells (

) injected subcutaneously. -

Estrogen Support: Animals require exogenous estrogen (E2 pellets, 0.72 mg/60-day release) to establish tumors.

-

Treatment Trigger: Initiate when tumor volume reaches ~150–200 mm³.

Step-by-Step Workflow

-

Acclimatization & Induction:

-

Perform OVX and implant E2 pellets.

-

Inoculate MCF-7 cells. Monitor growth 2x/week.

-

-

Randomization (Day 0):

-

Once tumors reach target size, randomize into groups (n=10).

-

Group 1: Vehicle Control (0.5% MC/Tween).

-

Group 2: (R)-AG (25 mg/kg, b.i.d., p.o.).

-

Group 3: Letrozole (Positive Control, 10 µ g/day , s.c.).

-

-

Dosing Phase (21 Days):

-

Administer (R)-AG via oral gavage every 12 hours (e.g., 07:00 and 19:00). Crucial due to short half-life in rodents.

-

-

Data Collection:

-

Measure tumor volume (caliper) every 3 days.

-

Weigh animals daily to monitor toxicity (weight loss >15% requires euthanasia).

-

-

Termination:

-

Harvest plasma at peak (2h post-dose) and trough (12h post-dose) to verify exposure.

-

Excise tumors; weigh and fix in 10% NBF for IHC (Ki67, Aromatase).

-

Part 4: Protocol B - Neuroscience (Brain Aromatization)

Objective: Investigate the role of locally synthesized estrogens in hippocampal memory or aggression, without depleting systemic corticosteroids.

Rationale

The brain expresses high levels of aromatase (synaptic terminals). Using (R)-AG allows researchers to block the conversion of Testosterone to Estradiol locally in the brain. Unlike the racemate, (R)-AG minimizes the confounding variable of lethargy caused by adrenal suppression.

Intracerebroventricular (ICV) Infusion Protocol

Systemic dosing may not achieve sufficient brain concentrations without peripheral toxicity. Direct infusion is preferred for mechanistic CNS studies.

Vehicle for ICV: Artificial Cerebrospinal Fluid (aCSF) with <1% DMSO.

Workflow:

Figure 2: CNS Microinfusion Workflow.

-

Surgery: Implant guide cannula targeting the Lateral Ventricle (AP -0.8, ML ±1.5, DV -3.5 from Bregma).

-

Infusion:

-

Dose: 10–100 µg of (R)-AG in 1 µL aCSF.

-

Rate: 0.25 µL/min.

-

Leave injector in place for 2 mins post-infusion to prevent backflow.

-

-

Behavioral Testing: Begin testing 30–60 minutes post-infusion (acute effects) or maintain via osmotic pump (chronic effects).

Part 5: Data Analysis & Quality Control

Validating the Model (QC)

To prove the observed effects are due to Aromatase inhibition and not off-target toxicity:

-

Plasma Steroid Panel:

-

Success: Decreased Estrogen, Increased Testosterone (substrate accumulation).

-

Failure (Overdose/Racemate contamination): Decreased Corticosterone/Cortisol (indicates CYP11A1 inhibition).

-

-

Enantiomeric Purity Check:

-

Use Chiral HPLC (e.g., Chiralcel OD-H column) to verify the (R)-isomer purity of your batch before dosing. (S)-contamination >2% can alter adrenal function data.

-

Statistical Treatment

-

Tumor Growth: Two-way ANOVA (Time x Treatment) with Bonferroni post-hoc.

-

Behavior: One-way ANOVA followed by Tukey’s test.

References

-

Santen, R. J., et al. (1982). "Aminoglutethimide: scientific profile." Cancer Research (Suppl). (Detailed review of the mechanism and enantiomer potency differences).

-

Lønning, P. E., et al. (1985).[1] "Single-dose and steady-state pharmacokinetics of aminoglutethimide." Clinical Pharmacokinetics. (Establishes the auto-induction of metabolism).

-

Graves, P. E., & Salhanick, H. A. (1979). "Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide." Endocrinology. (Defines the ~30-fold potency ratio of R vs S).

-

Bhatnagar, A. S., et al. (1990). "Highly selective inhibition of estrogen biosynthesis by CGS 16949A." Journal of Steroid Biochemistry. (Comparison of AG to newer AIs, validating AG's role as a reference compound).

-

Simpson, E. R., et al. (1994). "Aromatase cytochrome P450, the enzyme responsible for estrogen biosynthesis." Endocrine Reviews. (Authoritative review on the enzyme target).

Sources

Application Note: Stereoselective Profiling of (R)-Aminoglutethimide in Adrenocortical Carcinoma Models

Executive Summary & Scientific Rationale

Aminoglutethimide (AG) is a chiral anticonvulsant and steroidogenesis inhibitor historically administered as a racemic mixture for the treatment of Cushing’s syndrome and metastatic breast cancer. Its therapeutic window is defined by a complex duality of action:

-

CYP11A1 (P450scc) Inhibition: Blocks the conversion of cholesterol to pregnenolone (the rate-limiting step in steroidogenesis). This is the primary mechanism for managing hypercortisolism in Cushing's.

-

CYP19A1 (Aromatase) Inhibition: Blocks the conversion of androgens to estrogens.

The Chirality Problem: Research indicates distinct pharmacodynamic profiles for the enantiomers. (R)-Aminoglutethimide is a potent aromatase inhibitor (approx. 20-30x more potent than the S-isomer), whereas (S)-Aminoglutethimide is the more potent inhibitor of CYP11A1 (approx. 2.5x more potent than R).

Why Research this compound for Cushing's? While the (S)-enantiomer is the primary "desmolase" inhibitor, this compound retains significant CYP11A1 inhibitory activity at therapeutic concentrations. Understanding the specific adrenal-suppressive potency of the (R)-isomer is critical for:

-

Toxicology: Quantifying the risk of adrenal insufficiency when (R)-AG is used as a specific aromatase inhibitor.

-

Therapeutic Optimization: Determining if (R)-AG can provide sufficient cortisol suppression in mild Cushing's cases with a potentially different side-effect profile (e.g., CNS toxicity) compared to the racemate or (S)-isomer.

This guide details a robust H295R Steroidogenesis Assay using LC-MS/MS to quantify the cortisol-lowering efficacy of (R)-AG.

Mechanism of Action & Pathway Visualization

The following diagram illustrates the steroidogenic pathway in the adrenal cortex and the differential inhibitory points of Aminoglutethimide enantiomers.

Figure 1: Differential inhibition sites of Aminoglutethimide enantiomers in the adrenal steroidogenesis pathway.

Experimental Protocol: H295R Steroidogenesis Assay

This protocol is adapted from OECD Test Guideline 456 but modified for the specific quantification of cortisol suppression (Cushing's model) rather than general endocrine disruption screening.

Reagents & Equipment[5][6]

-

Cell Line: NCI-H295R (ATCC® CRL-2128™).

-

Media: DMEM/F12 supplemented with 2.5% Nu-Serum I and 1% ITS+ Premix.

-

Test Compound: this compound (Enantiomeric purity >99% required).

-

Controls:

-

Positive Control (Inhibitor): Prochloraz (known CYP inhibition).

-

Comparator: (S)-Aminoglutethimide (to benchmark potency).

-

Inducer Control: Forskolin (to stimulate maximal cortisol output).

-

-

Detection: LC-MS/MS (Triple Quadrupole). Note: ELISA is discouraged due to cross-reactivity with steroid precursors like 11-deoxycortisol.

Cell Culture & Seeding (Day 0)

-

Passage: Use cells between passages 4 and 10 post-thaw to ensure stable steroidogenic enzyme expression.

-

Seeding: Plate H295R cells in 24-well plates at a density of 3 x 10⁵ cells/mL (1 mL per well).

-

Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Chemical Exposure (Day 1)

-

Media Change: Remove old media. Wash cells with PBS.

-

Dosing: Add 1 mL of fresh media containing this compound at logarithmic concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1000 µM).

-

Solvent Vehicle: DMSO (Final concentration <0.1% v/v).

-

-

Stimulation (Optional): For Cushing's models, basal cortisol is often high in H295R. However, co-incubation with 10 µM Forskolin mimics ACTH-dependent Cushing's and provides a larger dynamic range for inhibition.

-

Duration: Incubate for 48 hours .

Sample Extraction (Day 3)

-

Collection: Collect the supernatant (media) into cryovials.

-

Viability Check: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure reduced cortisol is due to enzymatic inhibition, not cytotoxicity. Reject data if viability < 80%.

-

Extraction: Perform Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether) or supported liquid extraction (SLE) to remove matrix interferences.

Analytical Method: LC-MS/MS Quantification

To accurately distinguish Cortisol from its precursors (which may accumulate when downstream enzymes are blocked), Mass Spectrometry is required.

Instrument Parameters:

-

Ionization: ESI Positive Mode.

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).

-

Transitions (MRM):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Cortisol | 363.2 | 121.1 | 28 |

| Cortisol (Qual) | 363.2 | 97.1 | 50 |

| d4-Cortisol (IS) | 367.2 | 121.1 | 28 |

Data Analysis & Interpretation

Calculation of IC50

Calculate the relative cortisol production compared to the Solvent Control (DMSO).

Plot log-concentration vs. % Control using a 4-parameter logistic regression (Sigmoidal dose-response).

Expected Results Matrix

The following table summarizes the expected pharmacological profile when comparing enantiomers.

| Parameter | This compound | (S)-Aminoglutethimide | Racemic Mixture |

| Primary Target | CYP19A1 (Aromatase) | CYP11A1 (P450scc) | Both |

| Cortisol IC50 (Est.) | High (~50-100 µM) | Low (~10-20 µM) | Moderate |

| Adrenal Selectivity | Low | High | Moderate |

| Clinical Implication | Potential for "off-target" adrenal suppression at high doses. | Potent adrenal blocker; high risk of adrenal insufficiency. | Standard Cushing's therapy (historical). |

Workflow Visualization

Figure 2: H295R Steroidogenesis Assay Workflow.

Troubleshooting & Critical Control Points

-

Enantiomeric Stability: Aminoglutethimide can racemize under extreme pH or thermal conditions. Ensure stock solutions are prepared fresh in DMSO and stored at -80°C.

-

Precursor Accumulation: Inhibition of CYP11A1 should reduce all downstream steroids. If you observe a decrease in Cortisol but a spike in 17-OH-Progesterone, the compound may be acting on CYP21 or CYP11B1 instead of CYP11A1.

-

Serum Interference: Nu-Serum contains low levels of steroid hormones. Always run a "Media Blank" (Media + DMSO, no cells) to subtract background cortisol levels from the analysis.

References

-

OECD Guidelines for the Testing of Chemicals. (2011).[1] Test No. 456: H295R Steroidogenesis Assay.[2][3][1][4][5] OECD Publishing. [Link]

-

Hecker, M., et al. (2011).[2][4] Human adrenocarcinoma (H295R) cells for rapid in vitro screening of effects on steroidogenesis.[3][1] Toxicology and Applied Pharmacology. [Link]

-

Graves, P. E., et al. (1979). Stereoselective inhibition of cytochrome P-450scc by aminoglutethimide. Endocrinology.[6][7][3][1][8][9] (Demonstrates the potency difference between R and S enantiomers). [Link]

-

Santen, R. J., et al. (1982). Aminoglutethimide as treatment of Cushing's syndrome.[6][7][10][8][9][11][12] The American Journal of Medicine. [Link]

Sources

- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 2. Evaluation of a high-throughput H295R homogenous time resolved fluorescence assay for androgen and estrogen steroidogenesis screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labcorp.com [labcorp.com]

- 4. croplifeeurope.eu [croplifeeurope.eu]

- 5. freiaproject.eu [freiaproject.eu]

- 6. What is the mechanism of Aminoglutethimide? [synapse.patsnap.com]

- 7. What is Aminoglutethimide used for? [synapse.patsnap.com]

- 8. Aminoglutethimide: a "side-effect" turned to therapeutic advantage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Aminoglutethimide: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aminoglutethimide in the treatment of Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aminoglutethimide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Application Note: Enantioselective Analysis of (R)-Aminoglutethimide by Chiral High-Performance Liquid Chromatography

Abstract

This comprehensive guide details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of (R)-Aminoglutethimide. Aminoglutethimide, a chiral aromatase inhibitor, exhibits stereoselectivity in its pharmacological and pharmacokinetic profiles, making the accurate quantification of its enantiomers critical in drug development and clinical research.[1][2] This document provides a step-by-step protocol for the chiral separation of (R)- and (S)-Aminoglutethimide, discusses the scientific rationale behind the method, and offers guidance on system suitability and validation, tailored for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chiral Separation

Aminoglutethimide is an inhibitor of adrenal steroid synthesis and is used in the management of Cushing's syndrome and metastatic breast cancer.[3] The molecule possesses a single chiral center, existing as two enantiomers: (R)-(+)-Aminoglutethimide and (S)-(-)-Aminoglutethimide. The therapeutic activity and metabolic fate of these enantiomers differ significantly. The (R)-enantiomer is a more potent inhibitor of the aromatase enzyme, which is crucial for estrogen synthesis.[4] Conversely, the metabolic pathways can vary between the enantiomers, leading to different pharmacokinetic profiles and potential side effects.[1][5]

Therefore, a reliable analytical method to separate and quantify these enantiomers is paramount for:

-

Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer.[6][7]

-

Quality Control: To ensure the stereochemical purity of bulk drug substances and final drug products.

-

Clinical Monitoring: To correlate enantiomer concentrations with therapeutic outcomes and adverse events in patients.[5]

Direct chiral HPLC using a chiral stationary phase (CSP) is the most effective and widely adopted technique for this purpose, offering high resolution and reproducibility without the need for complex derivatization steps.[8][9][10]

Scientific Principle: The Mechanism of Chiral Recognition

The separation of enantiomers is achieved by exploiting their differential interactions with a chiral stationary phase. For aminoglutethimide, polysaccharide-based CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate) coated on a silica support (commercially known as Chiralcel OD), have proven to be highly effective.[5][11]

The mechanism of chiral recognition on this type of CSP is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector (the carbamate derivative on the cellulose backbone). The separation relies on a combination of intermolecular interactions, including:

-

Hydrogen Bonding: Between the polar groups of aminoglutethimide (e.g., the amino and carbonyl groups) and the carbamate groups of the CSP.

-

π-π Interactions: Between the aromatic ring of aminoglutethimide and the phenyl groups of the CSP.

-

Dipole-Dipole Interactions: Resulting from the polar nature of both the analyte and the CSP.

-

Steric Hindrance: The three-dimensional structure of the chiral cavities or grooves on the CSP allows one enantiomer to fit more favorably than the other, leading to differences in retention times.

The "three-point interaction" model is a fundamental concept in chiral recognition, suggesting that for effective discrimination, there must be at least three points of interaction between the chiral selector and the analyte, with at least one being stereochemically dependent.[12]

Experimental Protocol

This protocol provides a detailed methodology for the enantioselective analysis of this compound.

Materials and Reagents

-

Solvents: HPLC grade n-Hexane, 2-Propanol (Isopropanol), and Methanol.

-

Standards: this compound and (S)-Aminoglutethimide reference standards, or racemic Aminoglutethimide.

-

Sample Diluent: A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v).

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Chiralcel OD-H, 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol / Methanol (65:17.5:17.5, v/v/v)[11] |

| Flow Rate | 0.7 mL/min[11] |

| Column Temperature | 25°C (Ambient) |

| Detection Wavelength | 245 nm[11] |

| Injection Volume | 10 µL |

| Run Time | Approximately 20 minutes |

Causality Behind Choices:

-

Chiralcel OD-H Column: This column is selected based on its proven success in separating aminoglutethimide enantiomers through a combination of interactive forces.[5][11]

-

Mobile Phase Composition: The ratio of n-hexane (a non-polar solvent) to the polar modifiers (2-propanol and methanol) is critical. The modifiers compete with the analyte for polar interaction sites on the CSP, thereby influencing retention and resolution. The specific ratio of 65:17.5:17.5 has been demonstrated to provide optimal separation.[11]

-

Flow Rate and Temperature: These parameters are optimized to ensure good peak shape and resolution within a reasonable analysis time.

-

UV Detection at 245 nm: This wavelength corresponds to a region of significant absorbance for aminoglutethimide, ensuring high sensitivity.[11]

Standard and Sample Preparation

Standard Solution Preparation:

-

Prepare a stock solution of racemic Aminoglutethimide at a concentration of 1 mg/mL in the sample diluent.

-

From the stock solution, prepare a working standard solution at a concentration of 0.05 mg/mL (50 µg/mL) by diluting with the sample diluent.

Sample Preparation (from a drug substance):

-

Accurately weigh approximately 5 mg of the Aminoglutethimide sample.

-

Dissolve in and dilute to 100.0 mL with the sample diluent to achieve a final concentration of 0.05 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Analytical Procedure Workflow

The following diagram illustrates the key steps in the analytical workflow.

Caption: Workflow for the chiral HPLC analysis of this compound.

System Suitability and Validation

To ensure the reliability and accuracy of the analytical results, a system suitability test must be performed before sample analysis, and the method should be validated according to ICH guidelines.[13]

System Suitability Test (SST)

Inject the racemic Aminoglutethimide standard solution (50 µg/mL) in replicate (n=5). The system is deemed suitable for use if the following criteria are met:

| Parameter | Acceptance Criteria | Rationale |

| Resolution (Rs) | ≥ 1.5 between the (S) and (R) enantiomer peaks | Ensures baseline or near-baseline separation for accurate integration. |

| Tailing Factor (T) | ≤ 2.0 for each enantiomer peak | Indicates good peak symmetry and chromatographic performance. |

| Relative Standard Deviation (RSD) | ≤ 2.0% for the peak areas of each enantiomer | Demonstrates the precision of the injection and the stability of the system. |

Method Validation

The analytical method should be validated for the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the baseline resolution of the two enantiomers.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.[14]

-

Accuracy: The closeness of the test results to the true value. This can be assessed by spiking a placebo with known amounts of each enantiomer at different concentration levels (e.g., 80%, 100%, 120%).

-

Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements. Repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst) should be evaluated, with an acceptance criterion of RSD ≤ 2.0%.[14]

-

Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Expected Results and Data Interpretation

Under the specified chromatographic conditions, the (S)-enantiomer is expected to elute before the (R)-enantiomer. A representative chromatogram will show two well-resolved peaks.

Calculation of Enantiomeric Purity:

The enantiomeric purity (or enantiomeric excess, ee%) of the this compound sample is calculated using the peak areas from the chromatogram:

Enantiomeric Purity (%R) = [Area(R) / (Area(R) + Area(S))] x 100

Where:

-

Area(R) is the peak area of the this compound enantiomer.

-

Area(S) is the peak area of the (S)-Aminoglutethimide enantiomer.

Conclusion

The chiral HPLC method detailed in this application note provides a reliable, robust, and accurate means for the enantioselective analysis of this compound. The use of a polysaccharide-based chiral stationary phase with an optimized mobile phase ensures excellent resolution and reproducibility. This method is suitable for quality control, stability studies, and pharmacokinetic analysis in both research and industrial settings, facilitating the development and safe use of stereochemically pure aminoglutethimide.

References

-

Aboul-Enein, H. Y., & Islam, M. R. (1991). Direct enantiomeric high performance liquid chromatographic separation of aminoglutethimide and its major metabolite on a series of Chiralcel OD and Chiralcel OJ columns and its application to biological fluids. Biomedical Chromatography, 5(2), 74–77. Available at: [Link]

-

Lienard, P., et al. (2001). Enantioseparation of aminoglutethimide and thalidomide by high performance liquid chromatography or supercritical fluid chromatography on mono-2 and mono-6-O-pentenyl-beta-cyclodextrin-based chiral stationary phases. Chirality, 13(7), 389-96. Available at: [Link]

-

Lonning, P. E., et al. (1984). Single-dose and steady-state pharmacokinetics of aminoglutethimide. Clinical Pharmacokinetics, 9(4), 363-72. Available at: [Link]

-

Kim, H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 177-187. Available at: [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

-

Orochem Technologies Inc. (2018). Chiral HPLC Separation of Enatiomers of Racemic Drugs Used in the Pharmaceutical Industry. LCGC International - Chromatography Online. Available at: [Link]

-

Rahman, M. M., et al. (2018). Stability-indicating High-performance liquid chromatography method for simultaneous determination of aminophylline and chlorpheniramine maleate in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 8(1), 123-130. Available at: [Link]

-

El-Yazigi, A., & Martin, C. R. (1993). Liquid chromatographic separation and measurement of optical isomers of aminoglutethimide and its acetyl metabolite in plasma, saliva, and urine. Therapeutic Drug Monitoring, 15(4), 321-6. Available at: [Link]

-

García, A., et al. (2004). RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals. Journal of Liquid Chromatography & Related Technologies, 27(1), 85-101. Available at: [Link]

-

Ilisz, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-13. Available at: [Link]

-

Foster, A. B., et al. (1985). Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. Journal of Enzyme Inhibition, 1(1), 1-13. Available at: [Link]

-

United States Pharmacopeia. Aminoglutethimide. Available at: [Link]

-

Thompson, T. A., et al. (1981). Aminoglutethimide bioavailability, pharmacokinetics, and binding to blood constituents. Journal of Pharmaceutical Sciences, 70(9), 1040-3. Available at: [Link]

-

Lienard, P., et al. (2001). Enantioseparation of aminoglutethimide and thalidomide by high performance liquid chromatography or supercritical fluid chromatography on mono-2 and mono-6-O-pentenyl-beta-cyclodextrin-based chiral stationary phases. ResearchGate. Available at: [Link]

- Scriba, G. K. (2008). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology. Taylor & Francis.

-

Cazedey, E. C. L., & Salgado, H. R. N. (2017). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Current Drug Metabolism, 18(11), 1044-1056. Available at: [Link]

-

Cazedey, E. C. L., & Salgado, H. R. N. (2017). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. ResearchGate. Available at: [Link]

-

Aboul-Enein, H. Y., & Ali, I. (2004). Enantiomeric separation of glutethimide derivatives using a Ceramospher RU-2 column. ResearchGate. Available at: [Link]

-

Santen, R. J., & Misbin, R. I. (1981). Aminoglutethimide: review of pharmacology and clinical use. Pharmacotherapy, 1(2), 95-120. Available at: [Link]

Sources

- 1. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aminoglutethimide: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Direct enantiomeric high performance liquid chromatographic separation of aminoglutethimide and its major metabolite on a series of Chiralcel OD and Chiralcel OJ columns and its application to biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Single-dose and steady-state pharmacokinetics of aminoglutethimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aminoglutethimide bioavailability, pharmacokinetics, and binding to blood constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Liquid chromatographic separation and measurement of optical isomers of aminoglutethimide and its acetyl metabolite in plasma, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 13. yakhak.org [yakhak.org]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for (R)-Aminoglutethimide in Prostate Cancer Research Models

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Targeting Steroidogenesis in Prostate Cancer with (R)-Aminoglutethimide

Prostate cancer is a predominantly hormone-driven disease, with androgen receptor (AR) signaling playing a pivotal role in its growth and progression. For decades, the mainstay of treatment for advanced prostate cancer has been androgen deprivation therapy (ADT), which aims to reduce the levels of circulating androgens, primarily testosterone. However, many tumors eventually develop resistance to conventional ADT, leading to the lethal stage of castration-resistant prostate cancer (CRPC). A key mechanism of resistance is the intratumoral and adrenal synthesis of androgens, which can reactivate AR signaling and drive tumor growth.